molecular formula C9H9ClO2S B13297041 (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

Cat. No.: B13297041
M. Wt: 216.68 g/mol
InChI Key: BGJROYQMDHAFNN-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound with the molecular formula C9H9ClO2S It is known for its unique structure, which includes a benzodioxin ring substituted with a chlorine atom and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzodioxin ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can produce a variety of substituted benzodioxin derivatives.

Scientific Research Applications

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol apart from similar compounds is its unique combination of a benzodioxin ring with a methanethiol group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol

InChI

InChI=1S/C9H9ClO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2

InChI Key

BGJROYQMDHAFNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CS

Origin of Product

United States

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